molecular formula C12H17NO2 B13222317 N-[3-Methyl-5-(propan-2-yloxy)phenyl]acetamide

N-[3-Methyl-5-(propan-2-yloxy)phenyl]acetamide

Cat. No.: B13222317
M. Wt: 207.27 g/mol
InChI Key: AENAYVQEYXMYTJ-UHFFFAOYSA-N
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Description

N-[3-Methyl-5-(propan-2-yloxy)phenyl]acetamide is an acetamide derivative featuring a phenyl ring substituted with a methyl group at position 3 and an isopropoxy group at position 3.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

N-(3-methyl-5-propan-2-yloxyphenyl)acetamide

InChI

InChI=1S/C12H17NO2/c1-8(2)15-12-6-9(3)5-11(7-12)13-10(4)14/h5-8H,1-4H3,(H,13,14)

InChI Key

AENAYVQEYXMYTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OC(C)C)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes:: The synthetic preparation of N-[3-Methyl-5-(propan-2-yloxy)phenyl]acetamide involves several steps. While specific methods may vary, a common approach includes the following steps:

    Acylation Reaction:

    Etherification: The acetate is then treated with isopropyl alcohol (propan-2-ol) in the presence of an acid catalyst to form the desired compound.

Industrial Production:: Industrial-scale production methods may involve modifications of the above synthetic routes, optimization for yield, and purification processes.

Chemical Reactions Analysis

N-[3-Methyl-5-(propan-2-yloxy)phenyl]acetamide can undergo various chemical reactions:

    Oxidation: It may be oxidized to form a carboxylic acid derivative.

    Reduction: Reduction of the carbonyl group can yield an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions. Common reagents and conditions depend on the specific reaction type.

Scientific Research Applications

Chemistry::

    Organic Synthesis: Researchers use this compound as a building block for more complex molecules.

    Pharmaceuticals: It may serve as a precursor for drug development.

Biology and Medicine::

    Biological Studies: Investigating its effects on cellular processes and receptors.

    Potential Therapeutic Applications: Assessing its pharmacological properties.

Industry::

    Fine Chemicals: Used in specialty chemicals and intermediates.

Mechanism of Action

The exact mechanism of action for N-[3-Methyl-5-(propan-2-yloxy)phenyl]acetamide remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, influencing biological processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key Structural Differences:

  • Substituent Position and Type: Target Compound: 3-Methyl-5-isopropoxy phenyl group. Compound H (N-(3-((4-(4-(benzyloxy)-1-piperidinyl)-1,3,5-triazin-2-yl)amino)phenyl)acetamide): Triazine core with benzyloxy-piperidine substituents; likely enhances sodium channel inhibition .

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Activity
N-[3-Methyl-5-(propan-2-yloxy)phenyl]acetamide C₁₂H₁₇NO₂ 207.27 3-Me, 5-iso-propoxyphenyl Not explicitly stated
(E)-N-(2-(3,5-dimethoxystyryl)phenyl)acetamide C₁₈H₁₉NO₃ 297.35 Styryl, 3,5-dimethoxy Potential receptor binding
B1 () C₁₅H₁₄N₂O₅ 302.29 4-Nitrophenyl, 3-hydroxy-5-methylphenoxy Not reported
Compound H () C₂₃H₂₈N₆O₂ 420.51 Triazine, benzyloxy-piperidine Sodium channel inhibition
M1 () C₃₃H₃₈N₈O₂ 602.72 Bicyclic triazolyl, tetrazinyl-phenyl GPCR binding (Maraviroc analog)
Pharmacological and Physicochemical Properties
  • Solubility :
    • The target compound’s isopropoxy group confers moderate lipophilicity, suggesting solubility in organic solvents. In contrast, nitrophenyl (B1) and hydroxy-substituted analogs () may exhibit higher polarity .
  • Bioactivity :
    • Sodium Channel Inhibition : Compound H () and related triazine derivatives show analgesic effects via sodium channel modulation, highlighting the role of bulky substituents (e.g., benzyloxy-piperidine) in enhancing activity .
    • GPCR Targeting : M1 () demonstrates that bicyclic cores and tetrazinyl groups improve affinity for chemokine receptors, a trait absent in simpler acetamides .
Stability and Reactivity
  • Heterocyclic Moieties : Benzoxazolyl () and thiazolylsulfamoyl () groups introduce hydrogen-bonding sites, improving target engagement but complicating synthesis .

Biological Activity

N-[3-Methyl-5-(propan-2-yloxy)phenyl]acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Biological Activity Overview

Research into the biological activities of this compound reveals several key areas of interest:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). Studies indicate that similar compounds with substituted phenyl groups exhibit enhanced lipophilicity, facilitating their penetration through bacterial membranes .
  • Anti-inflammatory Effects : Inflammation is a critical factor in many diseases, and compounds similar to this compound have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. For instance, related pyrazole derivatives have demonstrated significant anti-inflammatory activity with IC50 values indicating potent inhibition .
  • Analgesic Properties : The modulation of pain pathways is another area where this compound may exhibit efficacy. Similar acetamides have been reported to influence the activity of ion channels related to pain perception, suggesting potential analgesic applications .

Table 1: Biological Activities of this compound

Activity TypeTest Organism/ModelIC50/MIC ValueReference
AntimicrobialStaphylococcus aureus0.15 µM
Anti-inflammatoryCOX InhibitionIC50 = 40 nM
AnalgesicTrpA1 Ion Channel ModulationNot specified

Case Study 1: Antimicrobial Efficacy

A study examining the antimicrobial properties of various acetamides found that this compound exhibited significant inhibition against Escherichia coli and Candida albicans. The compound's effectiveness was attributed to its structural features that enhance membrane permeability and target bacterial cell functions.

Case Study 2: Anti-inflammatory Mechanism

Research conducted on pyrazole derivatives indicated that compounds with similar structural motifs to this compound could inhibit COX enzymes effectively. This inhibition was linked to reduced production of pro-inflammatory mediators, showcasing the potential of these compounds in treating inflammatory diseases.

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